molecular formula C17H16N2O3S B6495664 2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide CAS No. 1351614-69-1

2-phenoxy-N-(quinolin-8-yl)ethane-1-sulfonamide

Cat. No. B6495664
CAS RN: 1351614-69-1
M. Wt: 328.4 g/mol
InChI Key: WURYTQKTELHSOZ-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The phenoxy group is a functional group that consists of a phenyl group bonded to an oxygen atom.


Synthesis Analysis

Quinoline and its derivatives can be synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The synthesis of phenoxy derivatives typically involves the reaction of phenol with a suitable electrophile.


Molecular Structure Analysis

Quinoline has a molecular formula of C9H7N and a molecular weight of 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinoline is a weak tertiary base and forms salts with acids .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the specific biological target. For example, some quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase PDGF-RTK inhibition, anti-HIV, and antitubercular agents .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is ongoing research into the synthesis and pharmacological activities of quinoline and phenoxy derivatives .

properties

IUPAC Name

2-phenoxy-N-quinolin-8-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-23(21,13-12-22-15-8-2-1-3-9-15)19-16-10-4-6-14-7-5-11-18-17(14)16/h1-11,19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURYTQKTELHSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(quinolin-8-yl)ethanesulfonamide

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